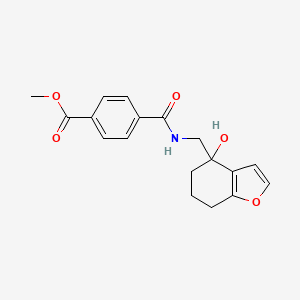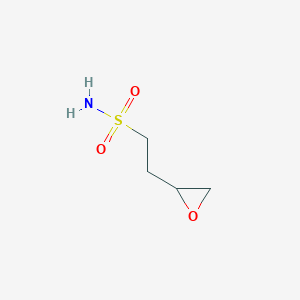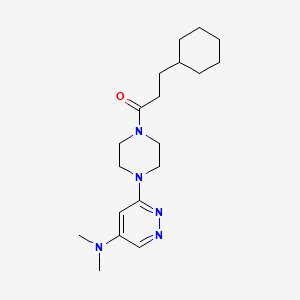
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes a brominated furan ring connected to a cyclohexyl group through a carboxamide linkage, with a cyanopyrazin substituent. This complex molecule exhibits unique chemical properties and reactivity, making it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide typically involves multi-step reactions. One common route starts with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexylamine through amide bond formation under dehydrating conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route for large-scale synthesis, ensuring cost-effectiveness and yield efficiency. This can include solvent recycling, process optimization for reaction conditions, and the use of automated equipment for precise control over the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction. The bromine atom and the cyano group are key functional groups that influence its reactivity.
Common Reagents and Conditions: Nucleophilic substitution reactions often involve strong nucleophiles like thiols or amines under basic conditions. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, whereas reduction can be achieved with agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed: The reaction products depend on the specific conditions and reagents used. For instance, nucleophilic substitution at the bromine position can yield thioethers or amines, while oxidation can convert the furan ring into a furanone derivative.
Wissenschaftliche Forschungsanwendungen
This compound finds use in various fields:
Chemistry: As a building block for the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications.
Biology: Potential as a ligand in binding studies with proteins or other biomolecules. Its unique structure might interact with specific biological targets.
Medicine: Exploration as a potential drug candidate. Structural motifs within the compound could suggest activity against certain diseases or conditions.
Industry: Application in material science for developing new materials with desired properties, such as polymers or catalysts.
Wirkmechanismus
The compound's mechanism of action depends on its specific application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the brominated furan ring could play crucial roles in these interactions, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide can be compared with other compounds having similar functional groups:
5-bromofuran-2-carboxamide: Shares the brominated furan ring but lacks the cyclohexyl and cyanopyrazin substituents.
N-cyclohexylfuran-2-carboxamide: Similar backbone but without the bromine and cyano groups.
3-cyanopyrazin-2-yl compounds: Possesses the cyanopyrazin moiety, allowing for comparison in terms of biological activity and reactivity.
And there you have it! Any other compound, reaction or phenomenon you want to dive into?
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c17-14-6-5-13(24-14)15(22)21-10-1-3-11(4-2-10)23-16-12(9-18)19-7-8-20-16/h5-8,10-11H,1-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRAWKBCITGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2944432.png)
![N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
![2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)

![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2944443.png)


![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)


